molecular formula C5H13NS B7838521 [2-(Ethylthio)ethyl]methylamine

[2-(Ethylthio)ethyl]methylamine

Cat. No. B7838521
M. Wt: 119.23 g/mol
InChI Key: NVDUCCRVKSUGCB-UHFFFAOYSA-N
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Description

“[2-(Ethylthio)ethyl]methylamine” is an organic compound with the molecular formula C4H11NS . It has an average mass of 105.202 Da and a mono-isotopic mass of 105.061218 Da .


Synthesis Analysis

The synthesis of amines like “[2-(Ethylthio)ethyl]methylamine” can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves SN2 reactions of alkyl halides with ammonia or other amines . Additionally, the reaction of alkyl halides with azide ions followed by reduction of the azide can also be used .


Molecular Structure Analysis

The molecular structure of “[2-(Ethylthio)ethyl]methylamine” consists of carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) atoms . The compound has one hydrogen bond acceptor, two hydrogen bond donors, and three freely rotating bonds .


Chemical Reactions Analysis

Amines like “[2-(Ethylthio)ethyl]methylamine” can undergo a variety of chemical reactions. They can react with acid chlorides to form amides . They can also undergo Hofmann elimination to form alkenes .


Physical And Chemical Properties Analysis

“[2-(Ethylthio)ethyl]methylamine” has a density of 0.9±0.1 g/cm3, a boiling point of 167.4±23.0 °C at 760 mmHg, and a vapor pressure of 1.7±0.3 mmHg at 25°C . Its enthalpy of vaporization is 40.4±3.0 kJ/mol, and it has a flash point of 55.1±22.6 °C . The compound has a refractive index of 1.484 and a molar refractivity of 32.1±0.3 cm3 .

Safety and Hazards

The safety data sheet for similar compounds suggests that they can be flammable and corrosive . Therefore, it’s important to handle “[2-(Ethylthio)ethyl]methylamine” with care, using appropriate personal protective equipment and following safety guidelines.

properties

IUPAC Name

2-ethylsulfanyl-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NS/c1-3-7-5-4-6-2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDUCCRVKSUGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(ethylsulfanyl)ethyl]-N-methylamine

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